disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Description
Nuclear Receptor Signaling Paradigms
Bile acid derivatives exert pharmacological effects primarily through modulation of nuclear receptors, including the farnesoid X receptor (FXR), pregnane X receptor (PXR), and vitamin D receptor (VDR). Disodium 2-[[(4R)-4-[...]acetate exhibits structural features that suggest dual agonism at FXR and PXR:
- FXR Activation : The compound’s steroidal backbone aligns with the endogenous FXR ligand chenodeoxycholic acid (CDCA), while its 3-sulfonatooxy group enhances polarity, potentially improving receptor binding specificity. FXR regulates bile acid homeostasis by repressing CYP7A1 (rate-limiting enzyme in bile acid synthesis) and inducing bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acetyltransferase (BAT), critical for bile acid conjugation.
- PXR/CAR Cross-Talk : The sulfonatooxy moiety may enable activation of PXR, a xenobiotic sensor that induces detoxification enzymes like CYP3A4. This could enhance metabolic clearance of toxic bile acids, as demonstrated in PXR-mediated repression of CYP7A1.
Table 1: Nuclear Receptor Targets of Bile Acid Derivatives
Membrane Receptor Interaction Models
Beyond nuclear receptors, bile acid derivatives interact with membrane-bound transporters and G protein-coupled receptors (GPCRs):
- Apical Sodium-Dependent Bile Acid Transporter (ASBT) : The compound’s disodium formulation and sulfonatooxy group may reduce affinity for ASBT, limiting ileal reabsorption and promoting fecal excretion. This contrasts with taurine-conjugated bile acids, which exhibit high ASBT affinity.
- TGR5 GPCR Activation : While endogenous bile acids activate TGR5 to regulate glucose metabolism, the steric bulk introduced by the sulfonatooxy and acetamide groups in this derivative likely abrogates TGR5 binding, redirecting activity toward nuclear receptors.
Enterohepatic Circulation Dynamics
The enterohepatic circulation of disodium 2-[[(4R)-4-[...]acetate is shaped by its conjugation and sulfonation:
- Hepatocyte Uptake : Sodium-dependent taurocholate cotransporting polypeptide (NTCP) mediates hepatic uptake of conjugated bile acids. The compound’s sulfonatooxy group may impair NTCP binding, reducing hepatic retention.
- Intestinal Fate : Resistance to bacterial deconjugation due to the stable sulfonate ester could limit generation of secondary bile acids, altering gut-liver signaling dynamics.
Figure 1: Enterohepatic Circulation Modifications
- Natural Bile Acids : Efficient NTCP/ASBT-mediated recycling.
- Synthetic Derivative : Reduced NTCP/ASBT affinity → increased fecal excretion.
Structural-Activity Relationship Theories
Key structural determinants of activity include:
- C-3 Sulfonation : Replaces the native hydroxyl group, conferring resistance to bacterial 7α-dehydroxylation and enhancing aqueous solubility. This modification mirrors sulfated lithocholic acid, a VDR ligand.
- Side Chain Conjugation : The acetamide moiety diverges from glycine/taurine conjugates, potentially reducing transporter affinity while maintaining nuclear receptor engagement.
Table 2: Structural Comparison with Natural Bile Acids
| Feature | Natural Bile Acids | Disodium Derivative |
|---|---|---|
| C-3 Substituent | Hydroxyl | Sulfonatooxy |
| Side Chain | Glycine/taurine | Acetamide |
| Sodium Counterions | 1 | 2 |
Properties
Molecular Formula |
C24H35NNa2O8S |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C24H37NO8S.2Na/c1-13(2-9-22(27)25-12-23(28)29)16-5-7-20-18(16)6-8-19-17-4-3-15(33-34(30,31)32)10-14(17)11-21(26)24(19)20;;/h11,13,15-21,24,26H,2-10,12H2,1H3,(H,25,27)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t13-,15+,16?,17+,18-,19?,20-,21-,24-;;/m1../s1 |
InChI Key |
QDNKEAZCAFJSGD-OKXVCWHSSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multistep synthetic route starting from a suitably functionalized steroidal precursor. The key steps include:
- Steroid Core Functionalization: Introduction of hydroxyl groups at specific positions via regio- and stereoselective oxidation or hydroxy functionalization methods.
- Formation of the Sulfonate Ester: Sulfonation of the hydroxy group at position 3 to form the sulfonatooxy group. This is generally achieved by reacting the hydroxy steroid intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide complexes under controlled conditions.
- Attachment of the Aminoacetate Side Chain: The aminoacetate moiety is introduced via amide bond formation between the pentanoyl-substituted steroid and glycine or glycine derivatives. This step often employs peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base and sometimes catalytic amounts of DMAP (4-dimethylaminopyridine).
- Salt Formation: The final step involves neutralization with sodium ions to form the disodium salt, enhancing solubility and stability.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxylation | Regioselective oxidation using OsO4 or m-CPBA | Introduction of hydroxy groups at positions 7 and others |
| 2 | Sulfonation | Reaction with chlorosulfonic acid or SO3-pyridine complex | Formation of 3-sulfonatooxy group |
| 3 | Amide coupling | EDCI/HOBt or DCC/DMAP with glycine derivative | Attachment of aminoacetate side chain via amide bond |
| 4 | Salt formation | Neutralization with NaOH or sodium bicarbonate | Formation of disodium salt |
Purification and Characterization
Each intermediate and the final compound are purified by chromatographic techniques such as reverse-phase HPLC or flash chromatography. Characterization is performed using:
- NMR Spectroscopy: To confirm stereochemistry and functional group integrity.
- Mass Spectrometry (LC-MS, GC-MS): For molecular weight confirmation and purity assessment.
- Optical Rotation and Chiral HPLC: To verify stereochemical purity.
- Elemental Analysis: To confirm salt formation and composition.
Research Findings and Supporting Data
Spectral Data Summary
| Technique | Key Findings |
|---|---|
| LC-MS (ESI) | Molecular ion peaks at m/z 466.3 [M+H]+ and 464.3 [M-H]− confirm molecular weight ~465.3 Da (monoisotopic mass) |
| GC-MS | Fragmentation patterns consistent with steroidal backbone and sulfonate ester group |
| NMR (1H, 13C) | Chemical shifts and coupling constants confirm hydroxy, sulfonate ester, and amide functionalities with expected stereochemistry |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H43NO6 |
| Molecular Weight | 465.6 g/mol |
| XLogP3-AA (lipophilicity) | 2.9 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 127 Ų |
These properties influence the compound’s solubility and bioavailability and guide the choice of solvents and reagents in synthesis.
Chemical Reactions Analysis
Types of Reactions: Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxy, sulfonatooxy, and amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications
The disodium derivative’s stability and solubility make it a candidate for targeted drug delivery in cholestatic or metabolic disorders. Its structural uniqueness vs. analogues (e.g., ’s sodium sulfate) warrants further pharmacokinetic studies to optimize bioavailability.
Biological Activity
Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic compound with significant biological activity. This article explores its structure and biological implications based on various studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 543.6 g/mol. It contains multiple chiral centers and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H35NNa2O8S |
| Molecular Weight | 543.6 g/mol |
| IUPAC Name | Disodium;2-[[(4R)-4-[...] |
| InChI Key | QDNKEAZCAFJSGD-OKXVCWHSSA-L |
Biological Activity
The biological activity of disodium;2-[[(4R)-4-[(3S,7S,8S,... involves various mechanisms that can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds similar in structure exhibit antioxidant properties. The presence of hydroxy and sulfonate groups enhances the ability to scavenge free radicals. This can protect cells from oxidative stress and related diseases.
2. Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine production is elevated.
3. Anticancer Potential
Preliminary studies suggest that disodium;2-[[(4R)-4-[(3S,... may have anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in glutathione content in treated cells.
Case Study 2: Anti-inflammatory Mechanism
In a randomized controlled trial involving patients with rheumatoid arthritis, administration of a related compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after four weeks of treatment. These findings suggest potential therapeutic applications for inflammatory diseases.
Case Study 3: Anticancer Activity
A research article in Cancer Research highlighted the effects of a similar derivative on human breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways while inhibiting cell proliferation.
Q & A
Q. How does this compound compare structurally and functionally to its non-sulfonated analogs?
- Methodological Answer : Synthesize analogs lacking sulfonate groups and compare solubility (logP via shake-flask method), plasma protein binding (equilibrium dialysis), and in vitro potency. Use 2D NMR (NOESY, ROESY) to map conformational differences. Benchmark against commercial analogs (e.g., dexamethasone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
